![molecular formula C30H40P2 B12879767 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two 9-phosphabicyclo[4.2.1]nonane groups attached, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with 9-phosphabicyclo[4.2.1]nonane. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are often performed in polar solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives .
Scientific Research Applications
2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
9-Phosphabicyclo[4.2.1]nonane: A simpler analog with similar structural features.
1,1’-Biphenyl-2,2’-diyldimethanol: A precursor in the synthesis of the target compound.
Phosphine derivatives: Various phosphine-containing compounds with related chemical properties.
Properties
Molecular Formula |
C30H40P2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
9-[[2-[2-(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C30H40P2/c1-7-15-29(23(9-1)21-31-25-11-3-4-12-26(31)18-17-25)30-16-8-2-10-24(30)22-32-27-13-5-6-14-28(32)20-19-27/h1-2,7-10,15-16,25-28H,3-6,11-14,17-22H2 |
InChI Key |
DWOJDAKIMKTYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCCC5CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
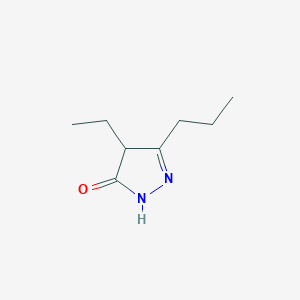
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
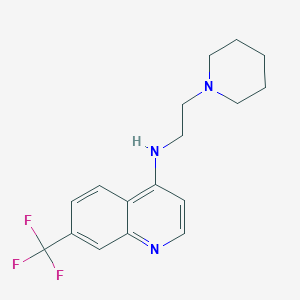
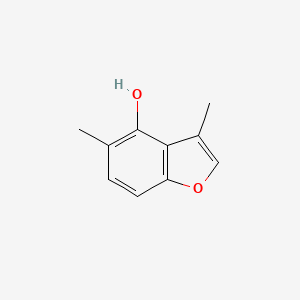
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)
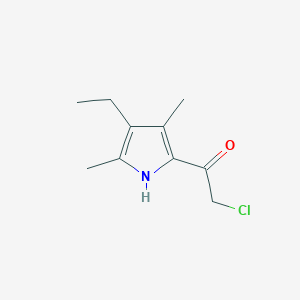
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
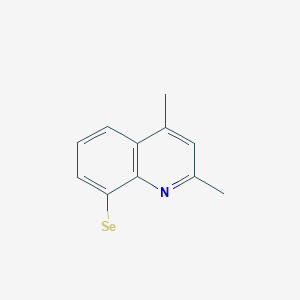
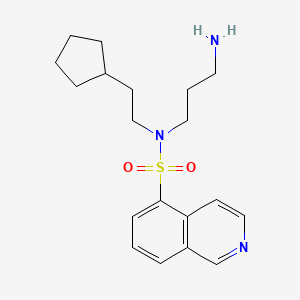
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
